

Angustifoline: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Angustifoline

Cat. No.: B156810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustifoline is a tricyclic quinolizidine alkaloid primarily isolated from various species of the *Lupinus* genus, notably *Lupinus angustifolius*. Since its discovery, **angustifoline** has been the subject of research for its unique chemical structure and diverse biological activities. This document provides an in-depth technical overview of the discovery, historical research, physicochemical properties, isolation protocols, biosynthesis, and biological activities of **angustifoline**. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Research

The study of quinolizidine alkaloids from lupins has a rich history, particularly in Poland. While the exact date of the first isolation of **angustifoline** is not readily available in recent literature, extensive work on lupin alkaloids was carried out by Polish scientists. Researchers from centers like the Adam Mickiewicz University in Poznań have been pivotal in characterizing the alkaloid profiles of various lupin species.[1] **Angustifoline** was identified as a minor alkaloid in *Lupinus albus* and is also found in *Lupinus angustifolius*. [2][3] Prevailing alkaloids in narrow-leaved lupin seeds are lupanine (65–75 % of the total alkaloid content), **angustifoline** (10–15 %), and 13-hydroxylupanine (10–15 %). [2]

The structural elucidation of **angustifoline** and other complex alkaloids historically relied on classical methods of organic chemistry, including chemical degradation and spectroscopic analysis. Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have since provided a definitive understanding of its three-dimensional structure.

Physicochemical Properties

Angustifoline is a well-characterized molecule with the following properties:

Property	Value	Source
Chemical Formula	C ₁₄ H ₂₂ N ₂ O	PubChem
Molecular Weight	234.34 g/mol	PubChem
IUPAC Name	(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 ^{2,7}]tridecan-6-one	PubChem
CAS Number	550-43-6	PubChem
Appearance	Crystalline solid	General Knowledge
Melting Point	79-80 °C	General Knowledge

Spectroscopic Data:

Spectrum Type	Key Peaks/Signals
¹ H NMR	Signals corresponding to aliphatic protons, vinyl protons of the allyl group, and protons adjacent to nitrogen and carbonyl groups.
¹³ C NMR	Resonances for carbonyl carbon, sp ² carbons of the allyl group, and multiple sp ³ carbons of the tricyclic core.
Mass Spectrometry	Molecular ion peak [M+H] ⁺ at m/z 235.

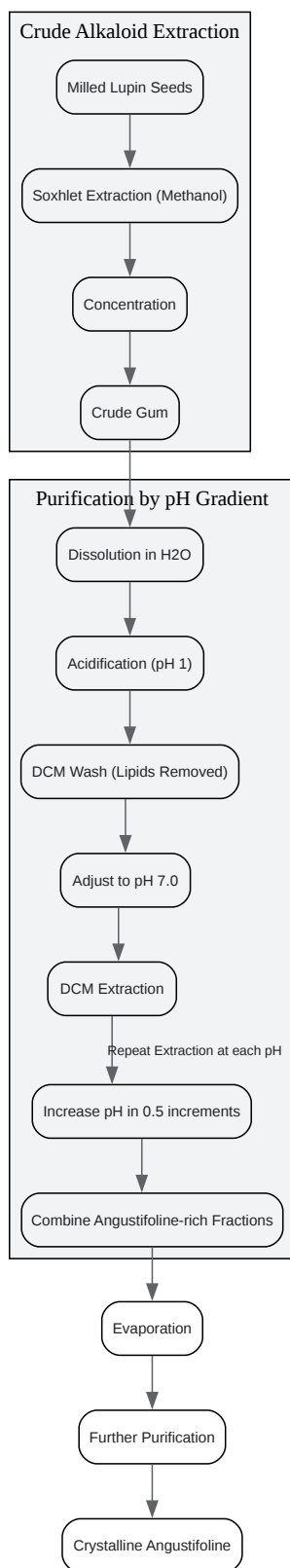
Experimental Protocols: Isolation of Angustifoline

A common method for the isolation of **angustifoline** from *Lupinus angustifolius* seeds involves solvent extraction with a pH gradient.

Protocol: pH-Controlled Solvent Extraction

- Extraction of Alkaloids:
 - Milled seeds of *Lupinus angustifolius* are subjected to Soxhlet extraction with methanol for 24 hours.
 - The methanol extract is concentrated under reduced pressure to yield a crude gum.
 - The gum is dissolved in water and the pH is adjusted to 1 with hydrochloric acid.
 - The acidic aqueous solution is then extracted with dichloromethane (DCM) to remove non-alkaloidal compounds.
- Isolation of **Angustifoline**:
 - The pH of the aqueous solution containing the mixed alkaloids is adjusted to 7.0.
 - The solution is extracted three times with DCM, with the pH readjusted to 7.0 between each extraction.
 - The pH of the aqueous phase is then raised in 0.5 unit increments, followed by sequential DCM extractions at each pH step up to pH 13.
 - The fractions are monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those rich in **angustifoline**.
 - **Angustifoline** typically extracts at a specific pH range, allowing for its separation from other alkaloids.
- Purification:
 - The **angustifoline**-rich fractions are combined and the solvent is evaporated.

- The resulting residue can be further purified by column chromatography or recrystallization to yield pure crystalline **angustifoline**.



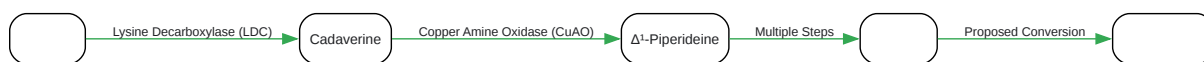
[Click to download full resolution via product page](#)

Isolation workflow for **angustifoline**.

Biosynthesis

Angustifoline is a quinolizidine alkaloid, and its biosynthesis begins with the amino acid L-lysine. The pathway involves several enzymatic steps to construct the characteristic tricyclic ring system.

The initial steps of the quinolizidine alkaloid biosynthetic pathway are well-established.[4] The biosynthesis of all quinolizidine alkaloids starts with the decarboxylation of L-lysine to produce cadaverine.[4] This reaction is catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ^1 -piperidine.[4] The subsequent steps leading to the diverse range of quinolizidine alkaloids, including **angustifoline**, are more complex and involve a series of condensation and cyclization reactions that are not yet fully elucidated.[4] It is believed that lupanine may serve as a precursor for the synthesis of **angustifoline** in lupins.

[Click to download full resolution via product page](#)

Biosynthesis pathway of **angustifoline**.

Biological Activities

Angustifoline has demonstrated a range of biological activities, with its antimicrobial and anticancer properties being the most studied.

Antimicrobial Activity

Extracts of *Lupinus angustifolius* containing **angustifoline** have shown significant antimicrobial activity.[5] The alkaloid extracts demonstrated notable effects against various bacterial and fungal strains.

Microorganism	Activity of <i>L. angustifolius</i> Extract	MIC (µg/mL)	Source
<i>Bacillus subtilis</i>	Significant	250	[5]
<i>Staphylococcus aureus</i>	Significant	250	[5]
<i>Pseudomonas aeruginosa</i>	Significant	250	[6]
<i>Escherichia coli</i>	Weak	>1000	[5]
<i>Candida albicans</i>	Moderate	250	[5]
<i>Candida krusei</i>	Moderate	250	[5]
<i>Klebsiella pneumoniae</i>	Significant	250	[6]

Anticancer Activity

Angustifoline has shown promising anticancer effects, particularly against human colon cancer cells.

Cytotoxicity Against Human Colon Cancer Cells (COLO-205):

Cell Line	IC ₅₀ (µM)	Exposure Time (h)
COLO-205	~25	24
COLO-205	~15	48

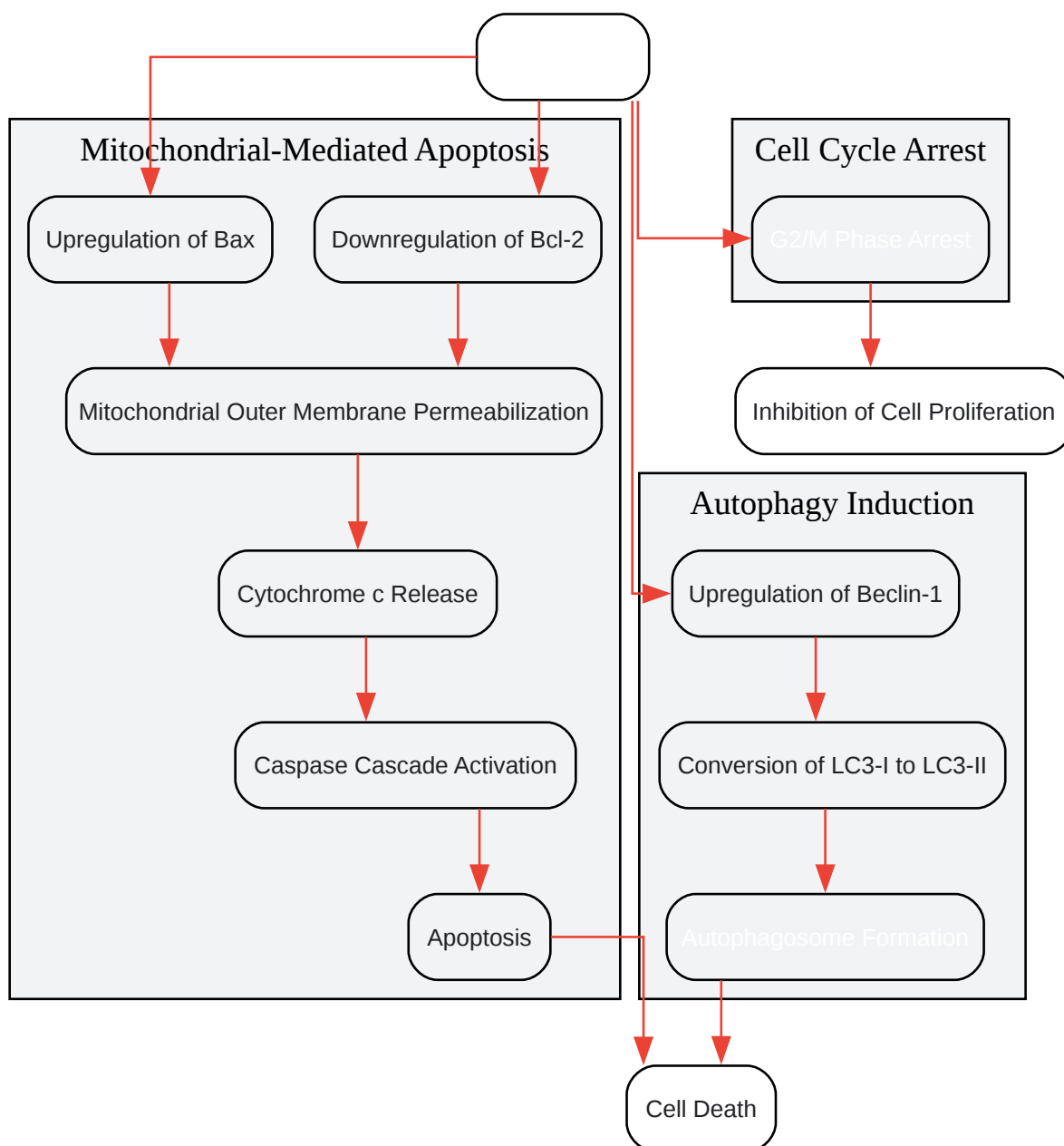
Data estimated from dose-response curves in published studies.

The anticancer mechanism of **angustifoline** in COLO-205 cells involves the induction of autophagy and mitochondrial-mediated apoptosis, as well as cell cycle arrest at the G2/M phase.[7]

Induction of Autophagy: Treatment with **angustifoline** leads to the formation of autophagic vesicles and the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II.[7]

Induction of Apoptosis: **Angustifoline** triggers apoptotic cell death, which is associated with changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[7]

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[7]



[Click to download full resolution via product page](#)

Anticancer signaling pathways of **angustifoline**.

Conclusion and Future Perspectives

Angustifoline continues to be a molecule of interest due to its diverse biological activities. While significant progress has been made in understanding its chemistry and pharmacology, further research is warranted. The elucidation of the complete biosynthetic pathway could enable metabolic engineering approaches to enhance its production. Moreover, detailed investigations into its mechanisms of action, particularly its anticancer effects on various cancer types and the specific molecular targets involved, could pave the way for its development as a therapeutic agent. The historical research, largely pioneered by Polish scientists, has laid a strong foundation for future studies on this and other fascinating lupin alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Angustifoline: A Minor Alkaloid from *Lupinus albus*1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Angustifoline: A Technical Guide to its Discovery and Historical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156810#angustifoline-discovery-and-historical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com